molecular formula C16H15N3O3S B11408164 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11408164
M. Wt: 329.4 g/mol
InChI Key: RJNZZNNGNJLIDY-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS Number: 36231-88-6) is a compound with the molecular formula C₁₁H₁₁N₃OS. Let’s break down its structure:

  • The chromene core consists of a fused benzene ring and an oxygen-containing heterocycle.
  • The thiadiazole moiety (5-ethyl-1,3,4-thiadiazol-2-yl) is attached to the chromene ring.
  • The carboxamide group completes the structure.

Preparation Methods

Synthetic Routes::

    Versatile Precursor: serves as a versatile precursor for synthesizing various heterocycles.

Industrial Production:: Unfortunately, detailed industrial production methods for this compound are scarce due to its rarity. Researchers often synthesize it in the lab for specific applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substitution reactions can occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: Reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃).

Major Products:: The specific products depend on reaction conditions and substituents. Further research is needed to identify major products.

Scientific Research Applications

Chemistry::

    Heterocyclic Synthesis: As a versatile precursor, it contributes to heterocycle construction.

    Drug Discovery: Researchers explore its potential as a scaffold for novel drug candidates.

Biology and Medicine::

    Biological Activity: Investigating its effects on enzymes, receptors, or cellular pathways.

    Antimicrobial Properties: Possible antibacterial or antifungal activity.

Industry::

    Material Science:

Mechanism of Action

The exact mechanism remains elusive. Researchers study its interactions with biological targets and pathways to understand its effects.

Comparison with Similar Compounds

While N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique, similar compounds include:

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide: (CAS Number: 385388-32-9).

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H15N3O3S/c1-4-13-18-19-16(23-13)17-15(21)12-7-11(20)10-6-5-8(2)9(3)14(10)22-12/h5-7H,4H2,1-3H3,(H,17,19,21)

InChI Key

RJNZZNNGNJLIDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C

Origin of Product

United States

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